Cupron

Übersicht

Beschreibung

Cupron is a copper-based antimicrobial technology company that harnesses the properties of copper for healthcare, consumer, industrial, and military applications . It embeds specified copper compounds in select polymers that enable finished products to deliver the desired impact .

Synthesis Analysis

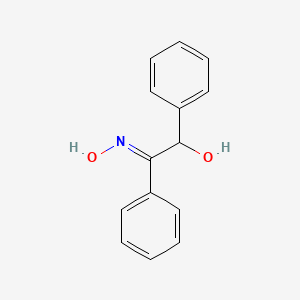

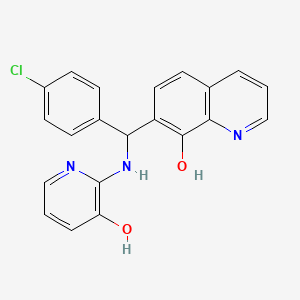

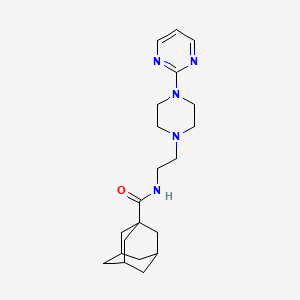

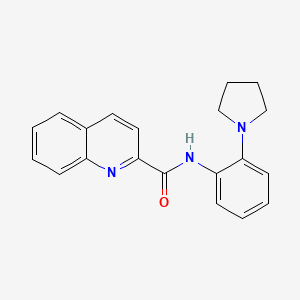

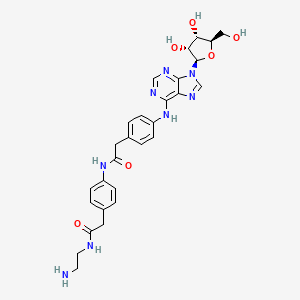

The synthesis of Cupron involves the use of (2Z)-2-(N-hydroxyimino)-1,2-diphenylethan-1-ol as a primary ligand and L-isolucine, L-threonine, L-lysine, and L-glycine as secondary ligands . The coordination of the metal ion with Cupron and amino acids was confirmed by UV-Visible and IR spectroscopy .Molecular Structure Analysis

The molecular formula of Cupron is C14H13NO2 . It contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 oxime (aromatic), 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis

Cupron Performance Additives is a metal ion-based antimicrobial solutions company offering proprietary specialty chemical formulations to provide superior performance, cost, sustainability, and aesthetic characteristics to customers’ finished products .Physical And Chemical Properties Analysis

Cupron’s physical and chemical properties are determined by its molecular structure. It is a solid and white or slightly yellow in color . The presence of the metal ion, primary ligand, and secondary ligand was confirmed by thermal and XRD studies .Wissenschaftliche Forschungsanwendungen

Metal Cluster Chemistry

Alpha-Benzoin oxime has been used as a route to synthesize high-nuclearity metal clusters. Specifically, it has facilitated the creation of decanuclear CuII complexes with a wheel topology, which are antiferromagnetically-coupled with an S = 0 spin ground state .

Catalysis in Organic Synthesis

This compound has found application in improving Cu-catalyzed C-N coupling reactions. It acts as a metal chelating agent, enhancing the coupling reactions of (hetero)aryl halides with a wide range of nucleophiles, including azoles and amino acids, yielding moderate to excellent results .

Anticancer Research

Alpha-Benzoin oxime derivatives have been identified as potential targets for anticancer therapy. Their activities have been studied in various in vitro and in vivo models, showing promise as novel therapeutics .

Antimicrobial Pharmaceuticals

Oxime-based cephalosporins, which include alpha-Benzoin oxime derivatives, have emerged as an important class of antibiotics. They exhibit improved efficacy and a broad spectrum of activity against both Gram-positive and Gram-negative pathogens. FDA-approved oxime-based antibiotics include cefuroxime and cefpodoxime .

Wirkmechanismus

Cupron is a copper-based antimicrobial technology company that harnesses the properties of copper for various applications. In certain forms, including the one that Cupron uses in its active additives, it releases an electron (creating a reactive oxygen species) which can be highly destructive to viruses, fungi, and bacteria .

Safety and Hazards

Zukünftige Richtungen

Cupron has introduced Cupron Sinerji™, a new adjuvant-enhanced platform that offers superior antimicrobial efficacy across multiple substrates, all while maintaining an economical cost structure . This technology is expected to revolutionize traditional views on the value of antimicrobial solutions, introducing them to new applications that were previously considered cost-prohibitive .

Eigenschaften

IUPAC Name |

(2E)-2-hydroxyimino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKHLWOJMHVUJC-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341250 | |

| Record name | Cupron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Benzoin oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Cupron | |

CAS RN |

574-13-0, 441-38-3, 5928-63-2 | |

| Record name | Cupron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000441383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin oxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoinoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-2-hydroxy-1,2-diphenylethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-hydroxy-1,2-diphenylethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN OXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W7F9B656N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cupron acts as a chelating agent, specifically binding to copper(II) ions. This interaction forms a water-insoluble complex, which can be extracted using organic solvents like chloroform. [, , , ]

ANone: The formation of the Cupron-copper complex allows for:

- Spectrophotometric Determination: The complex exhibits specific absorbance properties, enabling the quantification of copper in various samples. [, , , , , , , ]

- Separation and Extraction: This property is utilized for extracting copper from solutions, as seen in the purification of metallurgical products. []

- Inhibition of Biological Processes: By chelating copper, Cupron can influence copper-dependent enzymes and biological processes, as demonstrated in studies on sea urchin spermatozoa motility and plant alkaloid biosynthesis. [, , ]

A: Cupron has the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. [, ]

ANone: Yes, various spectroscopic techniques have been used to characterize Cupron, including:

- FTIR Spectroscopy: This technique helps identify functional groups present in the molecule. [, , , ]

- NMR Spectroscopy: Provides structural information about the compound. [, ]

- EPR Spectroscopy: Used to study the magnetic properties of Cupron in its single crystal form. []

A: Studies show that Cupron exhibits corrosion-inhibiting properties for carbon steel in acidic media (HCl, HNO3, and H2SO4). This effect is attributed to the formation of a protective film on the metal surface, preventing access by corrosive substances. []

ANone: The provided research papers do not primarily focus on the catalytic properties of Cupron. Therefore, we cannot offer a detailed response on its reaction mechanisms, selectivity, and catalytic uses.

ANone: Although the provided research papers don't delve into the computational modeling of Cupron, it's worth noting that QSAR (Quantitative Structure-Activity Relationship) models can be developed using computational chemistry approaches. These models correlate the structure of Cupron and its derivatives with their biological activity, aiding in the design of new compounds with improved properties.

ANone: While specific SAR studies for Cupron are not detailed in the provided research papers, it is generally understood that modifications to the α-benzoin oxime structure can significantly impact its chelating properties. Factors such as the type and position of substituents on the aromatic rings can influence the stability and selectivity of metal complex formation.

ANone: The provided research papers primarily focus on scientific methodologies and do not directly address specific SHE (Safety, Health, and Environment) regulations related to Cupron.

ANone: The provided research papers primarily focus on Cupron's applications in analytical chemistry, material science, and specific biological studies. Information related to its potential use as a therapeutic agent, including pharmacokinetics, pharmacodynamics, efficacy, toxicity, and other related aspects are not covered in the provided research.

ANone: Yes, several compounds exhibit similar chelating properties to Cupron, including:

- β-Naphthoin oxime: This compound has been investigated for preconcentrating molybdenum in seawater, demonstrating comparable effectiveness to Cupron. []

- Other α-Hydroxyoximes: Compounds like Lix-63 and Lix-64 are aliphatic α-hydroxyoximes used for selectively extracting copper(II) from acidic solutions, particularly in copper ore processing. []

ANone: Specific strategies for the recycling and waste management of Cupron are not discussed in the provided research.

ANone: The provided research papers highlight the use of various analytical techniques, such as:

- Spectrophotometry: For quantifying Cupron-metal complexes. [, , , , , , , ]

- Atomic Absorption Spectrometry: Used in conjunction with Cupron for determining copper content in samples. []

- Chromatographic techniques: Employed for separating and purifying Cupron-metal complexes. [, , , , ]

A: α-Benzoin oxime (Cupron) was introduced in 1923 by Feigl and Strebinger as a reagent for the microdetermination of copper in ammoniacal solutions. []

ANone: Cupron's diverse applications highlight its relevance across multiple scientific disciplines, including:

- Analytical Chemistry: Used as a reagent for the detection and quantification of metals like copper. [, , , , , , , ]

- Material Science: Investigated for its corrosion-inhibiting properties in various acidic media. []

- Biological Sciences: Employed to study copper-dependent biological processes and enzyme activity. [, , ]

- Environmental Science: Used in preconcentration techniques for analyzing trace metal content in environmental samples like seawater. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)

![2-[(2-Amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid](/img/structure/B1666620.png)